molecular formula C20H13F4N3O3S2 B2526655 N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1207004-41-8

N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No.: B2526655
CAS No.: 1207004-41-8
M. Wt: 483.46
InChI Key: ZKTRXOCYWNEKNP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H13F4N3O3S2 and its molecular weight is 483.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

A series of compounds, including derivatives of 2-hydroxypropionanilides with modifications such as sulfones and sulfoxides, were synthesized and tested for antiandrogen activity. The derivatives exhibited a range of activities, from partial androgen agonist to pure antagonists, depending on the substituents used. This research highlights the structural versatility and potential pharmacological applications of these compounds in treating androgen-responsive conditions (H. Tucker, J. W. Crook, G. Chesterson, 1988).

Proton Exchange Membranes for Fuel Cells

Novel sulfonated poly(arylene ether sulfone) copolymers with grafting units containing sulfonic acid groups were synthesized for use as proton exchange membranes (PEMs) in fuel cells. These materials demonstrated high proton conductivity and good thermal and chemical stability, making them suitable for high-performance PEM applications (D. Kim, G. Robertson, M. Guiver, 2008).

Antimicrobial and Antitubercular Agents

A series of benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. Some compounds displayed significant activity against various bacterial strains and Mycobacterium tuberculosis, suggesting their potential as novel therapeutic agents (Ramesh M. Shingare et al., 2022).

Electrochemical Applications

The electrochemical polymerization of specific thiophene derivatives in ionic liquids was studied, leading to the development of electroactive polymers. These materials showed potential for use in electronic devices due to their unique ion insertion kinetics and doping processes (E. Naudin et al., 2002).

Quantum Mechanical and Spectroscopic Analysis

Advanced quantum mechanical calculations and spectroscopic analyses were conducted on similar derivatives to understand their molecular structures, vibrational frequencies, and electronic properties. This research provides foundational knowledge for the development of materials with tailored electronic characteristics for various applications (P. Govindasamy, S. Gunasekaran, 2015).

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. The oxadiazole and sulfonamide groups are often found in biologically active compounds, suggesting that they might play a key role in the compound’s mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. For example, compounds containing fluorine atoms can be potentially hazardous due to the formation of toxic hydrogen fluoride under certain conditions .

Future Directions

Further studies could focus on elucidating the compound’s synthesis, structure, reactivity, and biological activity. This could involve experimental studies to determine the compound’s properties, as well as computational studies to predict its behavior. The compound’s potential applications in areas such as medicine or materials science could also be explored .

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O3S2/c1-27(15-8-6-14(21)7-9-15)32(28,29)16-10-11-31-17(16)19-25-18(26-30-19)12-2-4-13(5-3-12)20(22,23)24/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTRXOCYWNEKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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